

Physical and chemical properties of 6-bromophthalide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-bromo-3H-isobenzofuran-1-one*

Cat. No.: B103412

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophthalides

This technical guide provides a comprehensive overview of the physical and chemical properties of bromophthalide isomers, with a focus on 6-bromophthalide and its more extensively studied isomer, 5-bromophthalide. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key synthetic intermediates.

While specific experimental data for 6-bromophthalide is limited in published literature, it is frequently generated as a co-product in the synthesis of 5-bromophthalide. Therefore, this guide presents detailed data for the well-characterized 5-bromophthalide and 3-bromophthalide to provide a thorough reference for this class of compounds.

Physicochemical Properties

The fundamental physical and chemical properties of bromophthalide isomers are summarized below. These compounds share the same molecular formula and weight but differ in the position of the bromine atom on the aromatic ring, leading to distinct physical properties.

Table 1: General and Physical Properties of Bromophthalide Isomers

Property	6-Bromophthalide	5-Bromophthalide	3-Bromophthalide
CAS Number	19477-73-7[1]	64169-34-2[2][3][4]	6940-49-4[5]
Molecular Formula	C ₈ H ₅ BrO ₂ [1]	C ₈ H ₅ BrO ₂ [2][3][4]	C ₈ H ₅ BrO ₂ [5]
Molecular Weight	213.03 g/mol [1]	213.03 g/mol [2][3][4]	213.03 g/mol [5]
Appearance	Not specified	White to Pale Yellow Crystalline Solid[6]	Light yellow solid[7][8]
Melting Point	Not specified	162-166 °C[9]	83-87 °C[5][7][8]
Boiling Point	Not specified	377.7 ± 42.0 °C at 760 mmHg[9]	138 °C at 3 mmHg[5] [8]
Solubility	Not specified	Insoluble in water[4]	Soluble in Methanol[8]

Spectroscopic Data for 5-Bromophthalide

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of bromophthalide isomers. Detailed data for 5-bromophthalide is presented below.

Table 2: ¹H NMR Spectroscopic Data for 5-Bromophthalide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.91	d	1.8	1	H-4
7.77	dd	8.2, 1.8	1	H-6
7.64	d	8.2	1	H-7
5.35	s	-	2	H-3 (CH ₂)

Data sourced
from
BenchChem
Technical Guide.
[10]

Table 3: ^{13}C NMR Spectroscopic Data for 5-Bromophthalide

Chemical Shift (δ) ppm	Assignment
170.1	C-1 (C=O)
148.8	C-7a
134.1	C-6
128.9	C-4
127.3	C-7
126.3	C-5
123.6	C-3a
68.6	C-3 (CH ₂)

Data sourced from BenchChem Technical Guide.[\[10\]](#)

Table 4: Infrared (IR) Spectroscopy Data for 5-Bromophthalide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3094, 3071, 3034	Weak	Aromatic C-H Stretch
2965, 2928	Weak	Aliphatic C-H Stretch
1761	Strong	C=O Stretch (Lactone)
1599, 1578, 1464	Medium-Strong	Aromatic C=C Stretch
1346	Medium	CH ₂ Bend
1287, 1209	Strong	C-O Stretch
1067, 1028	Strong	C-O Stretch
932, 893, 831	Strong	C-H Out-of-plane Bend

Data sourced from
BenchChem Technical Guide.
[\[10\]](#)

Table 5: Mass Spectrometry (MS) Data for 5-Bromophthalide

m/z	Relative Abundance (%)	Assignment
214	~98	[M+2] ⁺ (with ⁸¹ Br)
212	100	[M] ⁺ (with ⁷⁹ Br)
185	~20	[M-CO] ⁺ (with ⁸¹ Br)
183	~20	[M-CO] ⁺ (with ⁷⁹ Br)
104	~35	[M-Br] ⁺

Data sourced from
BenchChem Technical
Guide[\[10\]](#) and PubChem.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of bromophthalides are crucial for reproducible research and development.

Synthesis of 5- and 6-Bromophthalide

A common industrial method for synthesizing 5-bromophthalide also yields 6-bromophthalide as a byproduct. The process involves the reduction of 4-bromophthalic anhydride.[11][12]

Protocol: Reduction of 4-Bromophthalic Anhydride

- Preparation of Reducing Agent: A slurry of sodium borohydride (22.7 g) is prepared in an organic solvent such as ethylene glycol dimethyl ether (200 g) at 20°C.[11]
- Preparation of Starting Material: 4-bromophthalic anhydride (227 g) is dissolved in the same organic solvent (300 g) at 20°C.[11]
- Reaction: The solution of 4-bromophthalic anhydride is added slowly to the sodium borohydride slurry, maintaining the reaction temperature. An increase in temperature from 20°C to 30°C may be observed.[11]
- Acidification: After the addition is complete, the reaction mixture is acidified. For example, a mixture of water and concentrated hydrochloric acid (3:1 weight ratio) is added.[11]
- Phase Separation: The acidified mixture is heated to 55-60°C, which results in the separation of a lower aqueous phase and an upper organic phase containing the mixture of 5-bromophthalide and 6-bromophthalide.[11]
- Crystallization and Isolation: The organic phase is then cooled to selectively crystallize the 5-bromophthalide, which can be isolated by filtration. The filtrate will contain the 6-bromophthalide isomer.[11] A typical crude product mixture contains approximately 90% 5-bromophthalide and 10% 6-bromophthalide.[11]

Synthesis of 3-Bromophthalide

3-Bromophthalide is typically synthesized via the bromination of phthalide using N-bromosuccinimide (NBS).[13]

Protocol: Bromination of Phthalide

- Reaction Setup: A mixture of phthalide (10 g, 0.075 mole), N-bromosuccinimide (13.3 g, 0.075 mole), and dry carbon tetrachloride (200 ml) is placed in a 500-ml flask equipped with a reflux condenser.[13]
- Initiation: The reaction mixture is heated to reflux and exposed to light from a 100-watt unfrosted light bulb for 30 minutes to initiate the reaction.[13]
- Reaction Monitoring: The reaction is complete when the denser N-bromosuccinimide at the bottom of the flask disappears and the less dense succinimide accumulates at the top.[13]
- Workup: The succinimide byproduct is removed by filtration. The filtrate is then concentrated under atmospheric pressure.[13]
- Isolation: The concentrate is cooled to induce crystallization of the crude 3-bromophthalide, which is then collected by filtration. The crude product can be recrystallized from cyclohexane.[13]

Spectroscopic Analysis Protocols

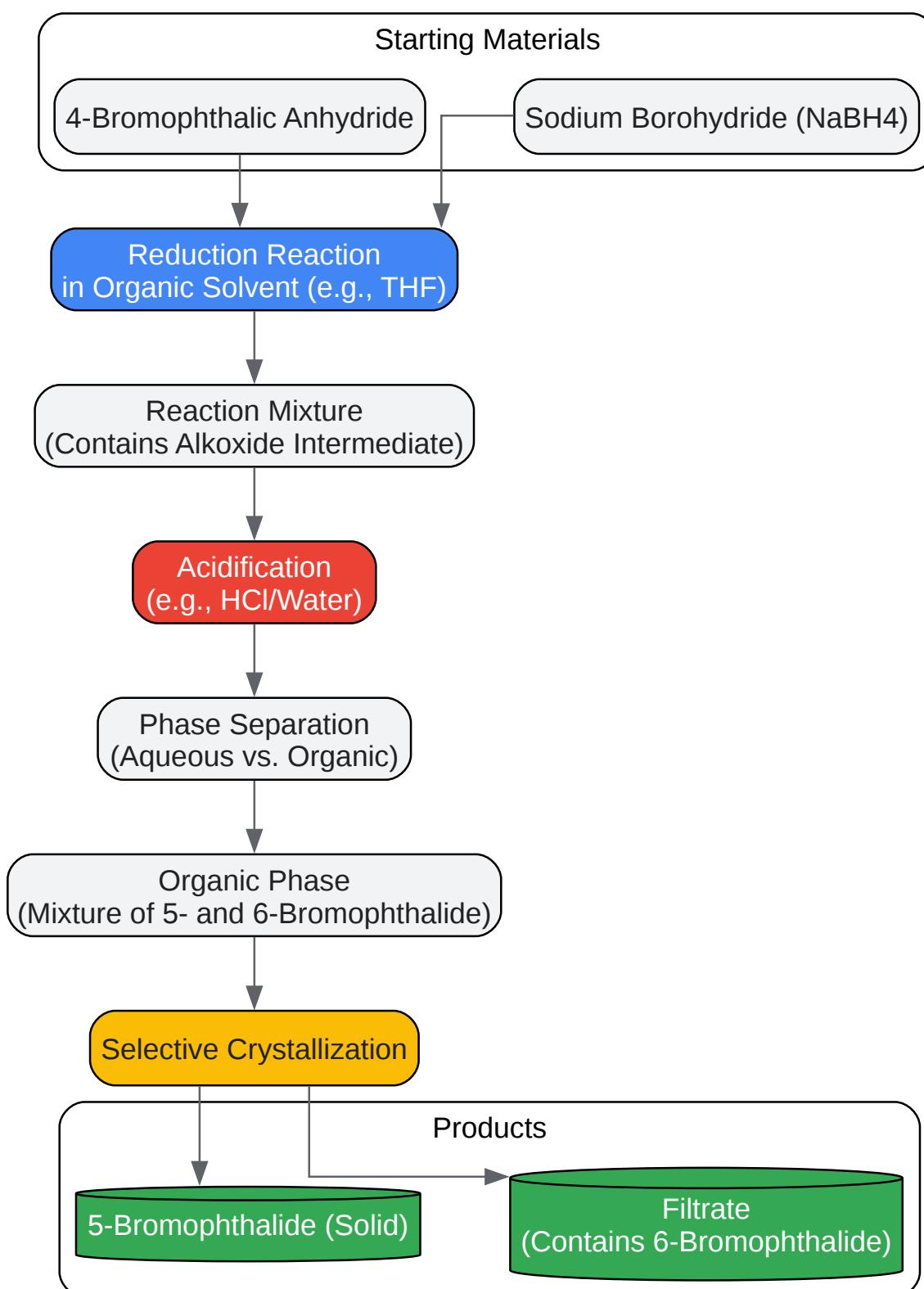
The following are generalized protocols for the spectroscopic analysis of bromophthalide samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

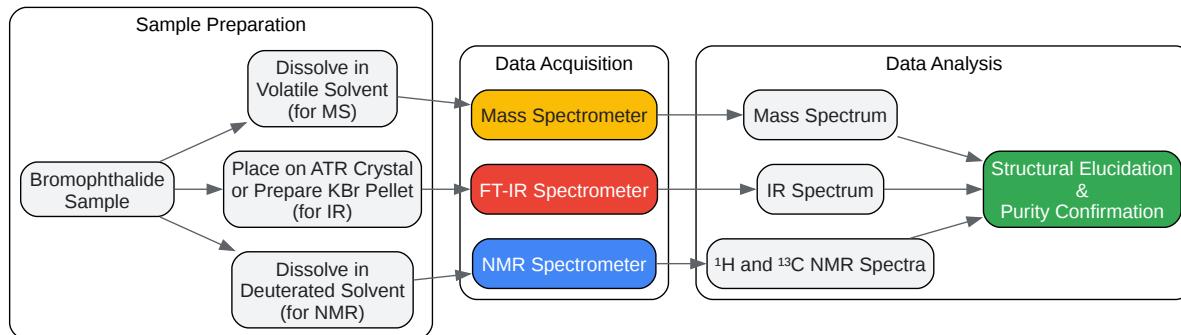
- Sample Preparation: Dissolve 5-10 mg of the bromophthalide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.


- Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[10\]](#)

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Pathways

Diagrams illustrating key processes provide a clear and concise understanding of the experimental and logical workflows.

[Click to download full resolution via product page](#)

Caption: Synthesis of 5- and 6-Bromophthalide.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Characterization Workflow.

Safety Information

For 5-bromophthalide, the following GHS hazard information has been reported. Users should handle all bromophthalide isomers with appropriate safety precautions.

- Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[\[3\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[4\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of water.[\[4\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromophthalide | CymitQuimica [cymitquimica.com]
- 2. Cas 64169-34-2,5-Bromophthalide | lookchem [lookchem.com]
- 3. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromophthalide | 64169-34-2 | FB19306 | Biosynth [biosynth.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:6940-49-4,3-溴苯酞,3-Bromophthalide [en.chemfish.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. 5-Bromophthalide | CAS#:64169-34-2 | Chemsoc [chemsoc.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of 6-bromophthalide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103412#physical-and-chemical-properties-of-6-bromophthalide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com